molecular formula C19H13F3N4O2S B2861691 N-(3,4-difluorophenyl)-N-(3-fluorobenzyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide CAS No. 1251546-15-2

N-(3,4-difluorophenyl)-N-(3-fluorobenzyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide

Cat. No. B2861691
M. Wt: 418.39
InChI Key: SGBFSKLFLFBEIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-difluorophenyl)-N-(3-fluorobenzyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide is a useful research compound. Its molecular formula is C19H13F3N4O2S and its molecular weight is 418.39. The purity is usually 95%.
BenchChem offers high-quality N-(3,4-difluorophenyl)-N-(3-fluorobenzyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3,4-difluorophenyl)-N-(3-fluorobenzyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Thermal Infrared Measurement and Herbicidal Activity

  • Herbicidal Activity : Compounds with the [1,2,4]triazolo[1,5-a]pyridine motif have been synthesized and evaluated for their herbicidal activity. Studies demonstrated that certain derivatives exhibit excellent herbicidal activity across a broad spectrum of vegetation at low application rates (Moran, 2003).

Antifungal and Insecticidal Applications

  • Antifungal and Insecticidal Activity : A series of novel sulfone derivatives containing a [1,2,4]triazolo[4,3-a]pyridine moiety was synthesized, with some displaying good antifungal activities and insecticidal activity against Rhizotonia erealis and Helminthosporium maydis, as well as against pests like Plutella xylostella and Helicoverpa armigera (Xu et al., 2017).

Anticancer Applications

  • PI3K Inhibitors : Modifications of N-(6-(2-methoxy-3-(4-fluorophenylsulfonamido)pyridin-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide with alkylurea to replace the acetamide group showed significant anticancer effects and reduced toxicity, indicating the potential for developing potent PI3K inhibitors with lower toxicity (Wang et al., 2015).

Antimalarial Applications

  • Antimalarial Agents : A novel series of [1,2,4]triazolo[4,3-a]pyridine sulfonamides showed good in vitro antimalarial activity against Plasmodium falciparum, suggesting their potential as starting points for future antimalarial drug discovery programs (Karpina et al., 2020).

properties

IUPAC Name

N-(3,4-difluorophenyl)-N-[(3-fluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13F3N4O2S/c20-14-3-1-2-13(8-14)10-26(15-4-6-17(21)18(22)9-15)29(27,28)16-5-7-19-24-23-12-25(19)11-16/h1-9,11-12H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGBFSKLFLFBEIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CN(C2=CC(=C(C=C2)F)F)S(=O)(=O)C3=CN4C=NN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-difluorophenyl)-N-[(3-fluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide

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